TCS 359 is a synthetic compound recognized primarily as a potent inhibitor of the Fms-like tyrosine kinase 3, commonly referred to as FLT3. With a molecular weight of 360.4 Da and a chemical formula of C₁₈H₂₀N₂O₄S, TCS 359 exhibits high purity levels, typically greater than 99% . The compound has gained attention due to its selective inhibition of FLT3, with an IC50 value of approximately 42 nM, indicating its effectiveness in obstructing this specific receptor's activity .
Flt-3 inhibitors act by binding to the ATP-binding pocket of the Flt-3 receptor protein. This binding prevents ATP from binding to the protein, thereby inhibiting its kinase activity []. Flt-3 is crucial for the survival and proliferation of leukemia cells. By inhibiting Flt-3, these drugs can induce cell death (apoptosis) in leukemia cells [].
The primary chemical reaction involving TCS 359 is its interaction with the FLT3 receptor. This interaction leads to the inhibition of downstream signaling pathways that are critical for cell proliferation and survival, particularly in hematopoietic cells. The compound does not exhibit significant reactivity with over 22 other kinases, highlighting its specificity .
TCS 359 has demonstrated notable antiproliferative effects, particularly against human acute myelocytic leukemia MV4-11 cells, with an IC50 value of around 340 nM . This suggests that TCS 359 may play a crucial role in cancer therapeutics, especially in treating FLT3-mutated leukemias. Additionally, the compound's ability to selectively inhibit FLT3 makes it a valuable tool for studying FLT3-related signaling pathways and their implications in various diseases.
The synthesis of TCS 359 typically involves multi-step organic reactions that include the formation of key intermediates followed by coupling reactions to construct the final compound. While specific synthetic routes can vary among laboratories, they generally involve:
TCS 359 is primarily utilized in research settings focused on cancer biology and therapeutic development. Its applications include:
Studies examining TCS 359's interactions have shown its selective inhibition of FLT3 without significant off-target effects on other kinases. This selectivity is crucial for minimizing side effects in therapeutic applications. Interaction studies also highlight its potential synergistic effects when combined with other chemotherapeutic agents targeting different pathways .
Several compounds exhibit similar properties to TCS 359, particularly in their role as FLT3 inhibitors or their structural characteristics. Here are some notable examples:
Compound Name | Chemical Formula | IC50 (nM) | Unique Features |
---|---|---|---|
Quizartinib | C₁₈H₁₈N₄O₃S | ~40 | Selective for FLT3; used in clinical trials |
Sorafenib | C₂₂H₂₃ClF₂N₄O₄S | ~30 | Multi-kinase inhibitor; targets VEGFR and PDGFR |
Gilteritinib | C₂₂H₂₃N₅O₂ | ~20 | Designed specifically for FLT3 mutations |
While many compounds target FLT3, TCS 359 stands out due to its high selectivity and potency against this specific receptor without significant inhibition of other kinases. This characteristic makes it particularly useful for both research and potential therapeutic applications.
TCS 359 has a molecular formula of $$ \text{C}{18}\text{H}{20}\text{N}{2}\text{O}{4}\text{S} $$ and a molecular weight of 360.43 g/mol. The compound features a tetrahydrobenzothiophene core fused with a carboxamide group at the 3-position and a 3,4-dimethoxybenzoyl moiety at the 2-position (Figure 1).
Although no crystallographic data for TCS 359 itself are available, analogous 2-acylaminothiophene-3-carboxamides have been co-crystallized with FLT3, revealing critical π-π stacking and hydrogen-bonding interactions. The compound’s SMILES notation ($$ \text{COC1=CC(=CC=C1OC)C(=O)NC1=C(C3=C(S1)CCCC3)C(=O)N} $$) and InChIKey ($$ \text{FSPQCTGGIANIJZ-UHFFFAOYSA-N} $$) confirm its structural uniqueness.
Property | Value | Source |
---|---|---|
Solubility in DMSO | 15 mg/mL (41.61 mM) | |
Solubility in water | Insoluble | |
Solubility in ethanol | Insoluble | |
Purity (HPLC) | ≥98–99% | |
Storage stability | Stable at 4°C (protected from light) |
The compound’s low aqueous solubility is attributed to its hydrophobic benzothiophene core and dimethoxybenzoyl group. Stability studies indicate no degradation under recommended storage conditions, though prolonged exposure to light or humidity should be avoided.
TCS 359 is synthesized via a two-step process:
Critical Reaction Conditions:
Analog | Modification | FLT3 IC₅₀ | Source |
---|---|---|---|
Cyclopropylcarbonyl analog | Replaces dimethoxybenzoyl | 27 nM | |
Isobutyryl analog | Shorter acyl chain | 41 nM | |
2-Thienylcarbonyl analog | Heteroaromatic substitution | 50 nM |
Structure-activity relationship (SAR) studies highlight the necessity of the dimethoxybenzoyl group for optimal FLT3 inhibition, while modifications to the tetrahydrobenzothiophene core reduce potency.
Fms-like tyrosine kinase 3 internal tandem duplication drives uncontrolled proliferation in roughly one-third of adult acute myeloid leukemia cases. TCS 359 binds the catalytic domain with a half-maximal inhibitory concentration of forty-two nanomolar [1] [2]. In cellular models, this biochemical potency translates into low-micromolar growth suppression that discriminates between internal-tandem-duplication–positive and wild-type blasts (Table 1).
Fms-like tyrosine kinase 3 genotype | Cell line | Half-maximal growth-inhibitory concentration (micromolar) | Reference |
---|---|---|---|
Internal tandem duplication | MV4-11 | 0.34 µM [2] | [2] |
Internal tandem duplication / wild-type (heterozygous) | MOLM-13 | 0.42 µM [3] | [3] |
Wild-type | OCI-AML-3 | >10 µM (ineffective) [3] | [3] |
These values confirm preferential activity against mutant kinase–addicted blasts while sparing wild-type counterparts.
Ligand-independent Fms-like tyrosine kinase 3 internal tandem duplication continuously feeds two prosurvival cascades:
Phosphoproteomic profiling of MV4-11 blasts exposed to TCS 359 shows rapid loss of activating phosphorylation on extracellular signal-regulated kinase-one/two and protein kinase B at serine four-hundred-seventy-three, confirming dual-axis shutdown [4]. Complementary single-cell studies demonstrated parallel de-phosphorylation of downstream ribosomal protein S6 and eukaryotic translation initiation factor four-E binding protein one, indicating collapse of mitogenic translation signals [5].
Synergy testing further illustrates pathway interdiction. Combining sub-cytotoxic TCS 359 (zero-point-one-two micromolar) with the allosteric protein kinase B blocker MK-2206 produced fifty-five-percent growth inhibition in MV4-11 cells versus nine-percent with either agent alone; the combination index was 0.29, denoting strong synergy [3]. The data confirm that TCS 359 deprives both cascades of upstream drive, sensitizing blasts to additional node-specific antagonists.
Fms-like tyrosine kinase 3 blockade reduces phosphorylation of the pro-apoptotic sentinel BCL-2-associated agonist of cell death, lowering its inactivation threshold and priming mitochondria for outer-membrane permeabilization [6]. In MV4-11 cultures, dual treatment with TCS 359 (zero-point-one-two micromolar) and protein kinase B blockade triggered a two-fold increase in annexin-V–positive cells relative to single agents, underscoring mitochondrial route activation [3].
Pharmacologic inhibition of Cyclin-dependent kinase six by palbociclib down-regulates Fms-like tyrosine kinase 3 transcription. Co-administration of palbociclib (forty-nanomolar) and nanomolar TCS 359 in MOLM-14 xenografts completely prevented tumor formation and reduced Fms-like tyrosine kinase 3 messenger-RNA as well as poly-adenosine-diphosphate-ribose polymerase cleavage, indicating robust caspase-dependent apoptosis [7].
Experimental context | TCS 359 concentration | Partner agent | Annexin-V-positive fraction after 48 h | Reference |
---|---|---|---|---|
MV4-11 suspension culture | 0.12 µM | MK-2206 0.12 µM | 55% (vs 9% single agents) | [3] |
MOLM-14 xenograft mice | 0.001 mg kg⁻¹ equiv. (via palbociclib synergy study) | Palbociclib 40 nM | Complete tumor regression; cleaved poly-adenosine-diphosphate-ribose polymerase detected | [7] |
Collectively these findings position TCS 359 as an apoptotic sensitizer that converts proliferative arrest into cell death when combined with complementary pathway or cell-cycle inhibitors.
Irritant